Einecs 287-146-0

説明

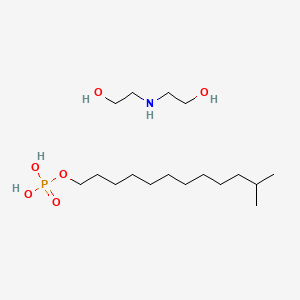

Structure

3D Structure of Parent

特性

CAS番号 |

85409-75-2 |

|---|---|

分子式 |

C17H40NO6P |

分子量 |

385.5 g/mol |

IUPAC名 |

2-(2-hydroxyethylamino)ethanol;11-methyldodecyl dihydrogen phosphate |

InChI |

InChI=1S/C13H29O4P.C4H11NO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;6-3-1-5-2-4-7/h13H,3-12H2,1-2H3,(H2,14,15,16);5-7H,1-4H2 |

InChIキー |

WXHCXKCTVWLZLB-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Isotridecyl Phosphate Diethanolamine Salt

This technical guide provides a comprehensive overview of the synthesis and characterization of isotridecyl phosphate diethanolamine salt, a compound with applications in various industrial and pharmaceutical fields. This document is intended for researchers, scientists, and professionals involved in drug development and materials science.

Introduction

Isotridecyl phosphate diethanolamine salt is an organophosphate salt known for its surfactant properties. The synthesis involves a two-step process: the phosphorylation of isotridecyl alcohol followed by neutralization with diethanolamine. This guide details the experimental procedures for its synthesis and a comprehensive analytical workflow for its characterization.

Synthesis Pathway

The synthesis of isotridecyl phosphate diethanolamine salt proceeds through two primary stages:

-

Phosphorylation of Isotridecyl Alcohol: Isotridecyl alcohol is reacted with a phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a mixture of mono- and di-isotridecyl phosphate esters.

-

Neutralization: The resulting acidic phosphate esters are then neutralized with diethanolamine to yield the final salt.

Caption: Synthesis pathway of isotridecyl phosphate diethanolamine salt.

Experimental Protocols

Synthesis of Isotridecyl Phosphate Esters

A general procedure for the phosphorylation of a higher alcohol involves its reaction with phosphorus pentoxide.

-

A reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet is charged with isotridecyl alcohol.

-

The alcohol is heated to approximately 50-60 °C under a nitrogen atmosphere.

-

Phosphorus pentoxide is added portion-wise to the stirred alcohol, maintaining the temperature below 80 °C. The molar ratio of alcohol to P₂O₅ is typically around 3:1 to favor the formation of mono- and di-esters.

-

After the addition is complete, the reaction mixture is stirred at 70-80 °C for several hours until the P₂O₅ has completely reacted.

-

The resulting product is a viscous, acidic mixture of isotridecyl phosphate esters.

Neutralization with Diethanolamine

-

The crude isotridecyl phosphate ester mixture is cooled to 40-50 °C.

-

Diethanolamine is added slowly to the stirred mixture. The addition is exothermic, and the temperature should be controlled to remain below 60 °C.

-

The amount of diethanolamine added is calculated to achieve the desired degree of neutralization, typically monitored by measuring the pH of a 1% aqueous solution, aiming for a pH between 7.0 and 9.0.

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction.

-

The final product is a clear, viscous liquid.

Characterization Workflow

A comprehensive characterization of the synthesized isotridecyl phosphate diethanolamine salt is crucial to confirm its structure and purity. The following workflow is recommended:

Caption: Analytical workflow for the characterization of the final product.

Data Presentation

Physical and Chemical Properties

The expected physical and chemical properties of isotridecyl phosphate diethanolamine salt are summarized in Table 1.

| Property | Value |

| Appearance | Clear, viscous liquid |

| Color | Colorless to pale yellow |

| Odor | Mild |

| pH (1% aq. soln.) | 7.0 - 9.0 |

| Solubility | Soluble in water and polar organic solvents |

| Boiling Point | > 200 °C |

| Flash Point | > 100 °C |

Spectroscopic Data (Representative)

Due to the limited availability of specific spectral data for isotridecyl phosphate diethanolamine salt in the public domain, the following tables present representative data for similar long-chain alkyl phosphate amine salts.

Table 2: Representative ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.8 - 4.0 | m | -CH₂-O-P (phosphate ester) |

| 3.6 - 3.8 | t | -CH₂-OH (diethanolamine) |

| 2.8 - 3.0 | t | -N-CH₂- (diethanolamine) |

| 1.5 - 1.7 | m | -CH₂-CH₂-O-P (alkyl chain) |

| 1.2 - 1.4 | m | -(CH₂)n- (alkyl chain backbone) |

| 0.8 - 0.9 | m | -CH₃ (alkyl chain terminal) |

Table 3: Representative ³¹P NMR Data

| Chemical Shift (ppm) | Assignment |

| 0 to 2 | Monoalkyl phosphate ester |

| -1 to -3 | Dialkyl phosphate ester |

Table 4: Representative FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3400 | O-H and N-H stretching (broad) |

| 2850 - 2960 | C-H stretching (alkyl chain) |

| 1460 - 1470 | C-H bending (alkyl chain) |

| 1150 - 1250 | P=O stretching |

| 950 - 1050 | P-O-C stretching |

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of isotridecyl phosphate diethanolamine salt. The provided experimental protocols and analytical workflow, along with representative data, offer a solid foundation for researchers and scientists working with this and similar compounds. The synthesis is a straightforward two-step process, and the characterization relies on standard analytical techniques to ensure the identity and purity of the final product. The data presented, while representative, provides a reliable reference for the expected outcomes of the characterization process.

An In-Depth Technical Guide to the Physicochemical Properties of Einecs 287-146-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical substance identified by Einecs number 287-146-0. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who require detailed information on this compound for their work. This guide summarizes available quantitative data, outlines general experimental protocols, and presents relevant biological pathway information.

The substance corresponding to Einecs 287-146-0 is chemically identified as Phosphoric acid, isotridecyl ester, compound with 2,2'-iminobis[ethanol] . Its unique CAS Number is 85409-75-2 . This compound is a salt formed from an isotridecyl phosphate ester and diethanolamine. The neutralization of the acidic phosphate ester with diethanolamine modifies its physicochemical properties, such as enhancing its water solubility and altering its surface activity.[1]

Physicochemical Data

| Property | Value | Substance | Notes |

| Molecular Formula | C17H40NO6P | This compound | |

| Molecular Weight | 385.48 g/mol | This compound | |

| Boiling Point | 394.3 ± 25.0 °C at 760 mmHg | Phosphoric acid, isotridecyl ester (CAS 52933-07-0) | This value is for the parent ester, not the diethanolamine salt. The salt's boiling point is expected to be significantly different. |

| Flash Point | 192.3 ± 23.2 °C | Phosphoric acid, isotridecyl ester (CAS 52933-07-0) | |

| Density | 1.0 ± 0.1 g/cm³ | Phosphoric acid, isotridecyl ester (CAS 52933-07-0) | |

| LogP (Octanol-Water Partition Coefficient) | 4.60 | Phosphoric acid, isotridecyl ester (CAS 52933-07-0) | This indicates the parent ester is lipophilic. The salt form is expected to be more hydrophilic. |

| Melting Point | Data not available | This compound | |

| Water Solubility | Data not available | This compound | The salt form is expected to have increased water solubility compared to the parent ester.[1] |

| pKa | Data not available | This compound | The pKa of the diethanolamine's conjugate acid will influence the pH and stability of the salt in solution.[1] |

Experimental Protocols

Specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature. However, as this substance is an alkyl phosphate amine salt, which exhibits surfactant properties, standard methodologies for surfactant characterization would be applicable.

General Experimental Workflow for Surfactant Analysis

Caption: General workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.

Methodology Details:

-

Surface Tension Measurement: The surface tension of aqueous solutions of the substance at various concentrations would be measured using a tensiometer, for example, by the Du Noüy ring method or the Wilhelmy plate method. A plot of surface tension versus the logarithm of the concentration is then used to determine the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form.

-

Conductivity Measurement: The electrical conductivity of the solutions is measured as a function of concentration. A break in the slope of the conductivity versus concentration plot can also be used to determine the CMC.

-

Two-Phase Titration: For determining the surfactant content, a two-phase titration is a common method. This typically involves titrating an anionic surfactant with a cationic surfactant (or vice versa) in a water-organic solvent mixture. The endpoint is detected by the migration of a colored indicator from one phase to the other.

Biological Activity and Signaling Pathways

Alkyl phosphates and their amine salts are known to possess biological activity and are ubiquitous in nature as components of larger molecules like phospholipids and nucleic acids.[2] While specific studies on the biological effects of this compound are lacking, general principles of phosphate ester signaling can be considered.

Extracellular phosphate can act as a signaling molecule, influencing various cellular processes.[3] Phosphate esters can interact with cell surface receptors and transporters, triggering intracellular signaling cascades.[3][4]

Generalized Phosphate-Induced Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be activated by extracellular phosphate. It is important to note that this is a general representation and the specific involvement of this compound in such pathways has not been experimentally verified.

Caption: A generalized signaling pathway initiated by extracellular phosphate.

This pathway suggests that the binding of an extracellular phosphate-containing molecule to a specific cell surface transporter or receptor can initiate a cascade of intracellular events, ultimately leading to changes in gene expression.[3]

Conclusion

This compound, identified as the diethanolamine salt of isotridecyl phosphoric acid ester, is a compound for which specific, publicly available physicochemical data is limited. This guide has compiled the available information and provided a framework for its characterization based on its chemical nature as a surfactant. The potential for this class of molecules to engage in biological signaling pathways highlights an area for future research. Further experimental investigation is required to fully elucidate the precise physicochemical properties and biological activities of this specific compound.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Phosphoric Acid, Isotridecyl Ester, Compound with 2,2'-iminobis[ethanol]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of the compound formed between isotridecyl phosphoric acid and 2,2'-iminobis[ethanol] (diethanolamine). Due to the limited availability of direct experimental data for this specific compound (CAS 85409-75-2), this guide synthesizes information from established chemical principles and data from its constituent components and closely related analogues. It covers the expected molecular structure, physicochemical properties, a plausible synthesis protocol, and detailed analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are working with or have an interest in long-chain alkyl phosphate amine salts.

Introduction

Phosphoric acid, isotridecyl ester, compounded with 2,2'-iminobis[ethanol], is a salt formed from an acidic organophosphate ester and an alkanolamine. Such compounds belong to the broader class of phosphate ester surfactants, which are known for their applications as emulsifiers, corrosion inhibitors, and lubricating agents. The combination of a long, branched alkyl chain from the isotridecyl group and the hydrophilic, reactive nature of the diethanolamine moiety imparts unique physicochemical properties to the molecule, making it of interest in various industrial and potentially pharmaceutical applications. This guide will delve into the detailed molecular characteristics of this compound.

Molecular Structure and Properties

The compound is an acid-base adduct between isotridecyl phosphoric acid and diethanolamine. The isotridecyl alcohol is a branched C13 alcohol. The phosphoric acid can esterify the alcohol to form a monoester or a diester. Commercial products are often a mixture of both. The resulting acidic phosphate ester is then neutralized by the basic diethanolamine.

Chemical Structure

Caption: Proposed molecular structure of the salt.

Physicochemical Properties

The following table summarizes the expected physicochemical properties based on the constituent components and related compounds.

| Property | Expected Value/Range |

| Molecular Formula | C17H40NO6P (for the 1:1 adduct of the monoester) |

| Molecular Weight | 385.48 g/mol (for the 1:1 adduct of the monoester) |

| Appearance | Likely a viscous liquid or a waxy solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents and dispersible in water, forming emulsions. |

| pKa of Phosphate Ester | The first pKa is estimated to be around 1-2, and the second around 6-7. |

| pKa of Diethanolamine | The pKb is approximately 5.12, making the pKa of the conjugate acid around 8.88. |

Experimental Protocols

Plausible Synthesis Protocol

The synthesis of phosphoric acid, isotridecyl ester, compd. with 2,2'-iminobis[ethanol] can be achieved in a two-step process.

Caption: Plausible synthesis workflow.

Methodology:

-

Phosphation: Isotridecyl alcohol is reacted with a phosphorylating agent, such as polyphosphoric acid or phosphorus pentoxide (P₂O₅), in a moisture-free environment under a nitrogen atmosphere. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) with constant stirring for several hours. The molar ratio of alcohol to the phosphorylating agent will determine the ratio of mono- to di-esters in the product.

-

Neutralization: The resulting acidic isotridecyl phosphoric acid mixture is cooled. Diethanolamine is then added dropwise with continuous stirring and cooling to control the exothermic neutralization reaction. The addition is continued until the desired pH (typically near neutral) is achieved.

-

Purification (Optional): The final product can be used as is or purified by washing with a non-polar solvent to remove any unreacted alcohol, followed by vacuum drying to remove residual solvent and water.

Analytical Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the formation of the phosphate ester and its salt.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | From diethanolamine and any residual water or unreacted alcohol. |

| N-H Stretch (Amine Salt) | 2400-2800 (broad) | Characteristic of the ammonium salt formed. |

| C-H Stretch (Alkyl) | 2850-2960 | From the isotridecyl and diethanolamine alkyl chains. |

| P=O Stretch (Phosphate) | 1200-1250 | Strong absorption, characteristic of the phosphate group. |

| P-O-C Stretch (Ester) | 950-1100 | Strong, broad absorption from the phosphate ester linkage. |

| C-N Stretch (Amine) | 1000-1250 | May overlap with other absorptions in this region. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are essential for detailed structural elucidation.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or D₂O, depending on its solubility.

-

¹H NMR Spectroscopy:

-

~0.8-1.6 ppm: A complex set of overlapping signals corresponding to the CH₃ and CH₂ groups of the isotridecyl chain.

-

~3.0-4.0 ppm: Signals from the CH₂ groups adjacent to the nitrogen and oxygen atoms in the diethanolamine moiety.

-

~4.0-4.5 ppm: A multiplet corresponding to the CH₂ group of the isotridecyl chain attached to the phosphate oxygen.

-

Broad signals: Exchangeable protons (O-H and N-H) may appear as broad signals over a wide chemical shift range.

-

-

¹³C NMR Spectroscopy: Will show distinct signals for the carbons of the isotridecyl chain and the diethanolamine backbone. The carbon attached to the phosphate oxygen will be shifted downfield.

-

³¹P NMR Spectroscopy: This is a highly diagnostic technique for phosphate esters.

-

Monoester: A signal is expected in the range of 0 to 5 ppm.

-

Diester: A signal is expected in the range of -5 to 0 ppm.

-

The presence of multiple peaks in these regions would confirm a mixture of mono- and di-esters.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this type of polar, non-volatile compound, likely in both positive and negative ion modes.

-

Expected Ions:

-

Positive Ion Mode: [M+H]⁺ corresponding to the protonated salt, and fragments corresponding to the loss of water or parts of the alkyl chain.

-

Negative Ion Mode: [M-H]⁻ corresponding to the deprotonated phosphate ester.

-

-

High-Resolution Mass Spectrometry (HRMS): Can be used to determine the exact mass and confirm the elemental composition.

Signaling Pathways and Biological Activity (Hypothetical)

While this compound is primarily used in industrial applications, its amphiphilic nature suggests potential interactions with biological membranes.

Caption: Hypothetical biological interactions.

As a surfactant, it could potentially disrupt cell membranes, leading to increased permeability. This property could be explored for its potential as a permeation enhancer in drug delivery systems, but would also necessitate careful evaluation of its cytotoxicity. To date, no specific studies on the interaction of this compound with biological signaling pathways have been reported in the public domain.

Conclusion

Phosphoric acid, isotridecyl ester, compounded with 2,2'-iminobis[ethanol] is a complex surfactant with properties derived from its constituent parts. While specific experimental data for this compound is scarce, this guide provides a robust framework for its understanding, synthesis, and analysis based on established chemical knowledge of related phosphate esters. The detailed methodologies and expected analytical outcomes presented herein should serve as a valuable starting point for researchers and professionals engaged in the study and application of this and similar long-chain alkyl phosphate amine salts. Further empirical studies are warranted to fully elucidate the specific characteristics and potential applications of this compound.

An In-depth Technical Guide on the Theoretical Mechanisms of Phosphate Ester Corrosion Inhibitors

This technical guide provides a detailed overview of the theoretical studies on the mechanism of action of phosphate ester corrosion inhibitors. It is intended for researchers, scientists, and professionals in the field of corrosion science and materials chemistry. The guide delves into the quantum chemical and molecular dynamics simulation approaches used to elucidate the inhibitory action of these compounds, presenting quantitative data, detailed methodologies, and visual representations of the key processes.

Introduction to Phosphate Ester Corrosion Inhibitors

Phosphate esters are a class of non-toxic and effective corrosion inhibitors widely used in various industrial applications to protect metallic surfaces, particularly steel, from corrosion, especially in environments containing CO2 and chlorides. Their efficacy is attributed to their ability to adsorb onto the metal surface and form a protective film that acts as a barrier to corrosive agents. Theoretical studies, primarily employing quantum chemical calculations and molecular dynamics simulations, have been instrumental in providing a molecular-level understanding of their inhibition mechanism.

The Adsorption-Based Inhibition Mechanism

The primary mechanism by which phosphate esters inhibit corrosion is through adsorption onto the metal surface. This process is influenced by several factors, including the molecular structure of the inhibitor, the nature of the metal surface, and the surrounding environment.

Key Aspects of the Adsorption Mechanism:

-

Active Adsorption Centers: The phosphate group (-PO4) is the primary active center for adsorption. The phosphorus (P) and oxygen (O) atoms within this group possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron (Fe) atoms on the steel surface, leading to the formation of coordinate covalent bonds.[1][2]

-

Nature of Interaction: The adsorption of phosphate esters is a complex process that involves both physisorption and chemisorption.[1]

-

Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the metal surface.

-

Chemisorption: This involves the stronger interaction of electron sharing to form chemical bonds between the inhibitor and the metal surface.

-

-

Protective Film Formation: Upon adsorption, the phosphate ester molecules arrange themselves on the metal surface, forming a protective film. The hydrophobic alkyl chains of the ester molecules are typically oriented away from the surface, creating a barrier that repels water and other corrosive species. The larger the molecular size and the greater the hydrophobicity of the phosphate ester, the more effective the protective film and the higher the inhibition efficiency.[3][4]

-

Adsorption Isotherm: The adsorption of phosphate esters on steel surfaces is often found to follow the Langmuir adsorption isotherm.[3][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] This suggests that the adsorption occurs at specific, localized sites on the metal surface and forms a monolayer.

References

- 1. scilit.com [scilit.com]

- 2. Electrochemical and Computational Analyses of Thiocolchicoside as a New Corrosion Inhibitor for Biomedical Ti6Al4V Alloy in Saline Solution: DFT, NBO, and MD Approaches [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Density functional theory based indicators to predict the corrosion inhibition potentials of ceramic oxides in harsh corrosive media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. eajournals.org [eajournals.org]

- 15. iris.unimore.it [iris.unimore.it]

- 16. US3932303A - Corrosion inhibition with triethanolamine phosphate ester compositions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. osti.gov [osti.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Pyrimidine Derivatives: A Case Study on 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

Summary of Spectroscopic and Physicochemical Data

The following tables summarize key physicochemical and mass spectrometry data for 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

| Property | Value |

| Molecular Formula | C₄H₅N₅O₂ |

| Molecular Weight | 155.12 g/mol |

| Appearance | Pale red to light red solid |

| Melting Point | >360°C |

| Predicted Boiling Point | Approximately 271.6°C |

Table 1: Physicochemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. [1]

| Ion Type | m/z Ratio | Relative Intensity |

| Molecular Ion | 155 | Moderate (15%) |

Table 2: Mass Spectrometric Data (Electron Ionization) for 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. [1]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for key spectroscopic techniques applicable to the analysis of pyrimidine derivatives.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

A solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Fourier Transform Infrared - FTIR):

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol.

-

The sample is placed in the path of an infrared beam.

-

The instrument measures the absorption of infrared radiation at various frequencies as the molecules vibrate.

-

A spectrum is generated by plotting absorbance or transmittance against wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is placed in an NMR tube.

-

The tube is inserted into the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.

-

The absorption of energy by the atomic nuclei is detected and plotted as a function of frequency, resulting in an NMR spectrum. Chemical shifts are reported in parts per million (ppm).

UV-Visible Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.

Methodology:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol, water).

-

The solution is placed in a quartz cuvette.

-

The cuvette is placed in a UV-Vis spectrophotometer.

-

The instrument passes a beam of ultraviolet and visible light through the sample and measures the absorbance at different wavelengths.

-

The resulting spectrum is a plot of absorbance versus wavelength (nm).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.

References

In-Depth Technical Guide: Thermal Degradation Studies of Isotridecyl Phosphate Compounds

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scholarly and technical literature specifically detailing the thermal degradation of isotridecyl phosphate compounds is limited. This guide synthesizes available data on analogous long-chain and branched-chain alkyl phosphate esters to provide a comprehensive overview of the expected thermal behavior, degradation pathways, and analytical methodologies. The presented data and pathways are largely inferred from studies on similar structures, such as tri-isobutyl phosphate and other long-chain alkyl phosphates.

Introduction

Isotridecyl phosphate compounds, belonging to the broader class of alkyl phosphate esters, are utilized in various industrial applications, including as surfactants, lubricants, and plasticizers. Their thermal stability is a critical parameter influencing their performance, processing, and end-of-life considerations. Understanding the mechanisms and products of their thermal degradation is essential for ensuring safe handling, predicting material lifetime, and assessing environmental impact. This technical guide provides a detailed examination of the thermal degradation of isotridecyl phosphate compounds, drawing upon data from related branched alkyl phosphates.

Thermal Degradation Mechanisms of Branched Alkyl Phosphates

The thermal decomposition of alkyl phosphates is a complex process that can proceed through several pathways, largely dependent on the temperature, atmosphere, and presence of any catalytic surfaces. For branched alkyl phosphates like isotridecyl phosphate, the primary degradation mechanisms are believed to involve:

-

C-O Bond Cleavage: This is a common pathway for alkyl phosphates, leading to the formation of an alkene (isotridecene) and a phosphoric acid moiety. This reaction often proceeds via a six-membered ring transition state (β-elimination).

-

P-O Bond Cleavage: This pathway involves the breaking of the phosphorus-oxygen bond, which can lead to the formation of various phosphorus-containing species and alcohols or ethers.

-

C-H Bond Cleavage: At higher temperatures, cleavage of carbon-hydrogen bonds can occur, leading to the formation of radical species and subsequent complex reactions.

-

Hydrolysis: In the presence of water, hydrolysis of the phosphate ester can occur, yielding isotridecyl alcohol and phosphoric acid.

-

Oxidative Degradation: In the presence of oxygen, the degradation process is accelerated and can lead to the formation of a wider range of oxygenated products, including aldehydes, ketones, and carboxylic acids, in addition to oxides of phosphorus.

The thermal stability of alkyl phosphates is influenced by the structure of the alkyl group. Generally, the stability follows the order: primary linear alkyl ≈ primary branched alkyl > secondary alkyl > tertiary alkyl.[1][2]

Quantitative Data on Thermal Degradation

| Compound | Onset Decomposition Temperature (°C) | Key Degradation Products | Analytical Method | Reference |

| Tri-isobutyl phosphate | 272 | Carbon monoxide (CO), Carbon dioxide (CO2), Phosphorus oxides, Phosphine | Not Specified | [3][4] |

| General Alkyl Phosphates | Lower than aryl phosphates | Alkenes, Phosphoric acid | TGA/DSC | [5] |

Table 1: Summary of Thermal Degradation Data for a Branched Alkyl Phosphate.

Experimental Protocols

The study of thermal degradation of isotridecyl phosphate compounds typically employs a suite of thermal analysis and spectrometric techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range of the compound by measuring its mass change as a function of temperature.

-

Methodology:

-

A small sample (typically 5-10 mg) of the isotridecyl phosphate compound is placed in a high-purity, inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points, glass transitions, and the enthalpy of decomposition.

-

Methodology:

-

A small, weighed sample of the isotridecyl phosphate is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the material.

-

Methodology:

-

A microgram-scale sample of the isotridecyl phosphate is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

The degradation products (pyrolysate) are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns. A double-shot pyrolysis approach can be valuable, with an initial lower temperature step to desorb and analyze additives, followed by a higher temperature pyrolysis of the polymer itself.[6]

-

Visualization of Degradation Pathways and Workflows

Proposed Thermal Degradation Pathway of a Branched Dialkyl Phosphate

Caption: Proposed thermal degradation pathways for a branched dialkyl phosphate.

Experimental Workflow for Thermal Degradation Analysis

Caption: A typical experimental workflow for analyzing thermal degradation.

References

- 1. doc.diytrade.com [doc.diytrade.com]

- 2. echemi.com [echemi.com]

- 3. Triisobutyl phosphate biodegradation by enriched activated sludge consortia: Degradation mechanism and bioaugmentation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Solubility and stability of Einecs 287-146-0 in different solvents

An In-depth Technical Guide on the Solubility and Stability of Einecs 287-146-0 (3,3'-Diaminobenzidine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 3,3'-Diaminobenzidine (DAB), is an organic compound with the formula (C₆H₃(NH₂)₂)₂. It is a derivative of benzidine and is widely used in various scientific applications, particularly in immunohistochemistry (IHC) and immunoblotting as a chromogenic substrate for horseradish peroxidase (HRP). The reaction of DAB with HRP in the presence of hydrogen peroxide produces a brown, insoluble precipitate, allowing for the visualization of specific proteins and nucleic acids. This guide provides a comprehensive overview of the solubility and stability of DAB in different solvents, along with detailed experimental protocols.

Chemical and Physical Properties

-

Chemical Name: 3,3'-Diaminobenzidine

-

Synonyms: DAB, 3,3',4,4'-Biphenyltetramine, 3,3',4,4'-Tetraaminobiphenyl

-

CAS Number: 91-95-2

-

EC Number: 202-110-6

-

Molecular Formula: C₁₂H₁₄N₄

-

Molecular Weight: 214.27 g/mol

-

Appearance: Red-to-brown hygroscopic solid

-

Melting Point: 175-177 °C

Solubility Data

The solubility of 3,3'-Diaminobenzidine can vary depending on the form (free base or hydrochloride salt) and the use of physical methods such as ultrasonic assistance.

Table 1: Quantitative Solubility of 3,3'-Diaminobenzidine (DAB)

| Solvent | Form | Solubility | Conditions |

| Water | Free Base | 0.55 g/L | Without ultrasonic assistance |

| Water | Free Base | ≥ 4.09 mg/mL | With ultrasonic assistance |

| Water | Tetrahydrochloride hydrate | 10 mg/mL | - |

| Ethanol (EtOH) | Free Base | ≥ 22.4 mg/mL | With ultrasonic assistance |

| Dimethyl Sulfoxide (DMSO) | Free Base | ≥ 6.76 mg/mL | With ultrasonic assistance |

It is important to note that for many applications, DAB is dissolved in a buffer solution, which can enhance its solubility.

Stability Profile

3,3'-Diaminobenzidine is sensitive to light, moisture, and oxidation. Proper storage and handling are crucial to maintain its integrity.

-

Storage: It is recommended to store DAB at -20°C, protected from light and moisture.

-

Solution Stability:

-

Aqueous solutions of DAB should ideally be prepared fresh just before use to ensure the best results.

-

If necessary, solutions can be stored in the dark under refrigeration for short periods (e.g., overnight), but this may reduce reproducibility.

-

Some literature suggests that DAB solutions can be stored at -20°C.

-

A solution of DAB (0.6 mg/mL) in Tris-buffered saline (pH 7.6) has been reported to be stable for several weeks when stored at 4°C.

-

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of 3,3'-Diaminobenzidine to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or a magnetic stirrer can be used.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant.

-

Quantification: Analyze the concentration of DAB in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Protocol for Assessing Stability (HPLC-Based Method)

A stability-indicating HPLC method can be used to monitor the degradation of DAB over time and under various stress conditions.

-

Solution Preparation: Prepare a solution of DAB in the desired solvent at a known concentration.

-

Stress Conditions: Expose the solution to various stress conditions in parallel with a control sample stored under optimal conditions (e.g., -20°C, protected from light). Stress conditions can include:

-

Photostability: Exposure to a defined light source (e.g., UV lamp).

-

Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C).

-

pH Stability: Adjusting the pH of the solution to acidic and basic conditions.

-

-

Time-Point Sampling: At specified time intervals, withdraw aliquots from each of the stressed and control samples.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact DAB from its degradation products. A common approach involves a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.

-

Data Analysis: Quantify the amount of remaining DAB and any formed degradation products at each time point. The stability of DAB under each condition can be determined by plotting the concentration of intact DAB as a function of time.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for determining solubility.

Experimental Workflow for Stability Assessment

Caption: A flowchart outlining the process for assessing the stability of DAB.

Safety Precautions

3,3'-Diaminobenzidine is a suspected carcinogen and should be handled with appropriate safety precautions. Always work in a well-ventilated area or a fume hood, and wear personal protective equipment, including gloves, a lab coat, and eye protection. Dispose of waste containing DAB according to institutional and local regulations for hazardous materials.

An In-depth Technical Guide to the Interaction of Isotridecyl Phosphate Diethanolamine Salt with Metal Surfaces

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemistry, interaction mechanisms, and performance evaluation of isotridecyl phosphate diethanolamine salt on various metal surfaces. It details the molecular structure and the distinct roles of its functional components in forming a protective barrier against corrosion and wear. Quantitative data from key studies are presented, alongside detailed experimental protocols for Electrochemical Impedance Spectroscopy (EIS), X-ray Photoelectron Spectroscopy (XPS), and Contact Angle Measurements. Visual diagrams created using Graphviz illustrate molecular structures, interaction pathways, and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

Isotridecyl phosphate diethanolamine salt is a complex organic molecule widely utilized in industrial applications, particularly in metalworking fluids and as a corrosion inhibitor.[1][2] It belongs to the family of organophosphate esters, which are known for their excellent lubrication, anti-wear properties, and ability to protect metal surfaces.[2][3] The compound functions by adsorbing onto the metal surface, creating a durable, thin protective film. This film acts as a physical barrier, isolating the metal from corrosive agents in the environment, such as water and oxygen.[4][5] Its multifunctional nature—providing both corrosion inhibition and enhanced lubricity—makes it a valuable additive in formulations designed for machining both ferrous and non-ferrous alloys, including steel and aluminum.[2]

Chemical Structure and Key Functional Groups

The functionality of isotridecyl phosphate diethanolamine salt is derived from its distinct molecular components: a long, branched hydrophobic tail, a polar phosphate head, and a diethanolamine counter-ion.

-

Isotridecyl Group (C13H27-) : This long, branched alkyl chain forms a non-polar, hydrophobic tail. It is responsible for creating a dense, oily barrier on the metal surface that repels water and other corrosive electrolytes.

-

Phosphate Group (PO4) : This is the primary functional group responsible for adhesion to the metal surface. It acts as a polar "head" that chemically bonds with the metal oxide layer.

-

Diethanolamine Salt : The neutralization of the acidic phosphate ester with diethanolamine forms the salt. This enhances the compound's solubility and stability in various formulations and contributes to the overall corrosion inhibition mechanism.[6]

Mechanism of Interaction with Metal Surfaces

The protective action of isotridecyl phosphate diethanolamine salt is a multi-step process involving adsorption and film formation. The process is primarily driven by the strong affinity of the phosphate group for the metal oxide layers that are naturally present on metal surfaces.

-

Surface Migration : In a given formulation (e.g., a metalworking fluid), the inhibitor molecules migrate to the metal surface.

-

Phosphate Adsorption : The phosphate head group, being a Lewis base, interacts strongly with Lewis acid sites (metal cations) on the metal oxide surface (e.g., Fe₂O₃ or Al₂O₃). This can involve the replacement of surface hydroxyl groups (-OH) and the formation of stable metal-phosphate bonds (chemisorption).[7][8][9] This process is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface.[4][5]

-

Hydrophobic Film Formation : Once the phosphate heads are anchored, the long isotridecyl tails orient themselves away from the metal surface. These hydrophobic chains pack together to form a dense, non-polar film.

-

Barrier Protection : This tightly packed film acts as a physical barrier that prevents corrosive species, such as water and chloride ions, from reaching the metal surface, thereby inhibiting electrochemical corrosion reactions.[4]

Performance Data

The effectiveness of isotridecyl phosphate diethanolamine salt as a corrosion inhibitor has been quantified in several studies. Key performance metrics include corrosion inhibition efficiency (η%), which is often determined using electrochemical methods.

A study by Vasques et al. (2024) evaluated a "phosphate tridecyl ethoxylate triethanolamine salt" on AISI 1018 carbon steel in a CO₂-O₂ corrosive environment. The results demonstrate high efficiency even at low concentrations.[4][5][10]

Table 1: Corrosion Inhibition Efficiency (η%) at Various Concentrations and Temperatures

| Inhibitor Conc. (ppm) | η% at 25°C | η% at 40°C | η% at 60°C |

|---|---|---|---|

| 10 | 87.9% | 81.7% | 70.6% |

| 25 | 87.7% (up to 90.7%)* | 87.2% | 78.4% |

| 50 | 90.7% | 76.8% | 83.4% |

The data indicate that the adsorption is likely a physical process (physisorption), as the inhibition efficiency tends to decrease with increasing temperature, suggesting that the inhibitor molecules may desorb from the metal surface at higher temperatures.[4][5] The apparent activation energy for the corrosion process was found to be significantly higher in the presence of the inhibitor (56.3 kJ/mol) compared to its absence (13.6 kJ/mol), confirming the formation of a protective surface barrier.[10]

Experimental Protocols

To evaluate the interaction of inhibitors like isotridecyl phosphate diethanolamine salt with metal surfaces, several analytical techniques are employed. Below are detailed methodologies for three key experiments.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the corrosion inhibition efficiency by measuring the charge transfer resistance of the metal-electrolyte interface.[11][12]

Methodology:

-

Electrode Preparation:

-

A metal coupon (e.g., carbon steel) is used as the working electrode.[13]

-

The coupon is embedded in resin, leaving a defined surface area (e.g., 0.5 cm²) exposed.[13]

-

The exposed surface is mechanically polished with successively finer grades of emery paper (e.g., 240 to 1200 grit), rinsed with deionized water and acetone, and dried.[13]

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[11]

-

The cell is filled with the corrosive medium (e.g., 3.5 wt% NaCl solution saturated with CO₂/O₂) with and without the inhibitor at various concentrations.[4]

-

-

Measurement:

-

Data Analysis:

-

The resulting Nyquist and Bode plots are fitted to an appropriate equivalent electrical circuit model (e.g., a Randles circuit).[14]

-

The charge transfer resistance (R_ct) is extracted. A higher R_ct value indicates better corrosion resistance.[4]

-

Inhibition efficiency (η%) is calculated using the formula: η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

-

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical state of the adsorbed inhibitor film on the metal surface, confirming the adsorption mechanism.[15][16]

Methodology:

-

Sample Preparation:

-

Metal coupons are immersed in the inhibitor-containing solution for a set period (e.g., 24 hours) to allow for film formation.

-

Control samples are immersed in a blank solution.

-

Samples are removed, gently rinsed with a non-interfering solvent (e.g., hexane) to remove excess unadsorbed inhibitor, and dried under a nitrogen stream.

-

-

XPS Instrument Setup:

-

Data Acquisition:

-

A wide survey scan is first performed to identify all elements present on the surface (e.g., Fe, O, C, N, P).[16]

-

High-resolution scans are then acquired for the elements of interest (e.g., P 2p, N 1s, Fe 2p, O 1s) to analyze their chemical states (binding energies).[17]

-

If necessary, depth profiling using an argon ion gun can be performed to analyze the film's layered structure.[15]

-

-

Data Analysis:

-

The binding energies are referenced to the C 1s peak (typically 284.8 eV).

-

The presence of phosphorus (from the phosphate) and nitrogen (from the diethanolamine) on the surface of the treated sample confirms inhibitor adsorption.

-

Shifts in the Fe 2p and O 1s binding energies can provide evidence of the chemical bond formation between the phosphate group and the metal oxide.[16]

-

Protocol 3: Contact Angle Measurement

Objective: To assess the change in surface wettability after inhibitor adsorption, which indicates the formation of a hydrophobic film.[18][19]

Methodology:

-

Sample Preparation:

-

Metal coupons are prepared and treated with the inhibitor solution as described for XPS analysis.

-

-

Goniometer Setup:

-

Measurement:

-

Data Analysis:

-

Software is used to measure the angle between the baseline of the solid surface and the tangent at the edge of the droplet.[19]

-

A significant increase in the water contact angle on the inhibitor-treated surface compared to the untreated surface indicates a shift from a hydrophilic to a hydrophobic surface, confirming the orientation of the non-polar isotridecyl tails away from the surface.

-

Conclusion

Isotridecyl phosphate diethanolamine salt is a highly effective multifunctional agent for the protection of metal surfaces. Its unique chemical structure allows for strong adsorption via its polar phosphate head, while its long hydrophobic tail forms a robust barrier against corrosive elements. Quantitative studies confirm its high inhibition efficiency on carbon steel, and its utility in multi-metal formulations highlights its versatility. The combination of electrochemical, surface-sensitive, and wettability measurement techniques provides a complete framework for understanding and validating its mechanism of action, making it a critical component in the formulation of advanced industrial fluids.

References

- 1. advancionsciences.com [advancionsciences.com]

- 2. Kao Chemicals EU [kaochemicals-eu.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciprofiles.com [sciprofiles.com]

- 6. stlehouston.com [stlehouston.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Phosphate adsorption performance and mechanisms by nanoporous biochar-iron oxides from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. ijcsi.pro [ijcsi.pro]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 15. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 16. air.unimi.it [air.unimi.it]

- 17. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ossila.com [ossila.com]

- 19. nanoanalytics.com [nanoanalytics.com]

- 20. The method of contact angle measurements and estimation of work of adhesion in bioleaching of metals - PMC [pmc.ncbi.nlm.nih.gov]

Adsorption Behavior of Phosphate Ester Inhibitors on Steel: A Technical Guide

This technical guide provides an in-depth analysis of the adsorption behavior of phosphate ester inhibitors on steel surfaces, tailored for researchers, scientists, and professionals in materials science and corrosion engineering. It covers the fundamental mechanisms of action, detailed experimental protocols for evaluation, and quantitative data on their performance.

Mechanism of Action

Phosphate ester inhibitors mitigate corrosion on steel surfaces through a process of adsorption, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:

-

Chemisorption: This involves the formation of coordinate covalent bonds between the phosphate head group and iron atoms on the steel surface, resulting in a durable and stable protective film. The phosphorus-oxygen bonds in the phosphate ester interact with the vacant d-orbitals of iron, leading to the formation of a P-O-Fe complex. This strong interaction is a key factor in the high inhibition efficiency of these compounds.

-

Physisorption: This weaker form of adsorption occurs through electrostatic interactions between the inhibitor molecules and the charged metal surface. Additionally, the hydrophobic alkyl chains of the phosphate ester molecules align and interact via van der Waals forces, forming a dense, non-polar outer layer. This layer acts as a barrier to the ingress of corrosive species such as water and chloride ions.

The overall adsorption process is often a combination of both chemisorption and physisorption, leading to a multi-layered protective film. The orientation and packing density of the adsorbed molecules are significantly influenced by the molecular structure of the phosphate ester, particularly the length of the alkyl chains. Longer alkyl chains tend to provide a more compact and effective hydrophobic barrier.

Quantitative Performance Data

The effectiveness of phosphate ester inhibitors is quantified through various electrochemical and surface analysis techniques. The following tables summarize key performance data from experimental studies.

Table 1: Inhibition Efficiency of Phosphate Ester Inhibitors

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Surface Coverage (θ) | Reference |

| 50 | 85.2% | 0.852 | |

| 100 | 92.5% | 0.925 | |

| 200 | 95.8% | 0.958 | |

| 400 | 97.1% | 0.971 |

Table 2: Adsorption Isotherm Parameters

| Adsorption Isotherm Model | Langmuir Constant (Kads) (L/mol) | Gibbs Free Energy (ΔG°ads) (kJ/mol) | R² | Reference |

| Langmuir | 1.5 x 10⁴ | -34.2 | 0.998 | |

| Frumkin | 1.8 x 10⁴ | -35.6 | 0.999 |

Note: The negative values of ΔG°ads indicate a spontaneous adsorption process. Values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative are indicative of chemisorption. The data suggests a mixed-mode adsorption.

Experimental Protocols

Accurate evaluation of inhibitor performance requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

Materials and Surface Preparation

-

Specimen: Q235 carbon steel coupons with dimensions of 10mm x 10mm x 3mm are commonly used.

-

Surface Preparation:

-

The steel coupons are sequentially abraded with silicon carbide (SiC) paper of increasing grit sizes (e.g., 400, 800, 1200 grit) to achieve a uniform surface finish.

-

The abraded coupons are then degreased with acetone in an ultrasonic bath for 10 minutes.

-

Following degreasing, the coupons are rinsed with deionized water and absolute ethanol.

-

Finally, the specimens are dried in a stream of cool air and stored in a desiccator prior to use. This cleaning process is crucial to remove any pre-existing oxide layers or contaminants that could interfere with inhibitor adsorption.

-

Electrochemical Measurements

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the inhibitor's protective properties.

-

Electrochemical Cell: A standard three-electrode cell is employed, consisting of the prepared steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Test Solution: The working electrode is immersed in the corrosive medium (e.g., 1 M HCl) containing various concentrations of the phosphate ester inhibitor.

-

Procedure:

-

The open circuit potential (OCP) is monitored for approximately 1 hour to ensure the system reaches a steady state.

-

EIS measurements are then performed at the OCP.

-

A sinusoidal AC perturbation with an amplitude of 10 mV is applied over a frequency range from 100 kHz down to 10 mHz.

-

The resulting impedance data is fitted to an appropriate equivalent electrical circuit to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate.

-

Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is utilized to confirm the elemental composition of the protective film and identify the chemical bonds formed between the inhibitor and the steel surface.

-

Sample Preparation: Steel coupons are immersed in the inhibitor solution for a set period (e.g., 24 hours), after which they are removed, gently rinsed with deionized water, and dried.

-

Analysis:

-

The prepared sample is placed in the ultra-high vacuum chamber of the XPS instrument.

-

A monochromatic Al Kα X-ray source is used to irradiate the sample surface.

-

High-resolution spectra for key elements such as Fe 2p, O 1s, P 2p, and C 1s are recorded.

-

The binding energies of the detected photoelectrons are analyzed to determine the chemical states and bonding configurations of the elements in the adsorbed film. For instance, the presence of a P-O-Fe bond can be confirmed by shifts in the P 2p and Fe 2p spectra.

-

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed adsorption mechanism.

Caption: Experimental workflow for evaluating phosphate ester inhibitors.

Caption: Adsorption mechanism of phosphate ester inhibitors on steel.

Molecular Dynamics Simulation of Einecs 287-146-0 Adsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a proposed computational and experimental workflow for characterizing the adsorption behavior of Einecs 287-146-0, a phosphoric acid, isotridecyl ester, compounded with 2,2'-iminobis[ethanol] (CAS 85409-75-2).[1][2][3][4][5] Given the amphiphilic nature of this molecule, understanding its interaction with surfaces is critical for applications ranging from drug delivery systems to industrial formulations. This document outlines a hypothetical study employing molecular dynamics (MD) simulations to elucidate the adsorption mechanism at an atomistic level, complemented by experimental protocols for validation. The guide is intended for researchers and professionals in the fields of computational chemistry, materials science, and pharmaceutical development.

Introduction

This compound possesses both hydrophobic (isotridecyl chain) and hydrophilic (phosphate and diethanolamine groups) moieties, suggesting a high affinity for interfaces. Molecular dynamics (MD) simulation is a powerful computational technique to investigate the adsorption processes of such molecules at a molecular level.[6][7] By simulating the interactions between this compound and a relevant surface, we can gain insights into adsorption energies, conformational changes, and the role of the solvent. This guide proposes a hypothetical study on the adsorption of this compound onto a model silica surface, a common excipient in pharmaceutical formulations and a representative hydrophilic substrate.

Computational Approach: Molecular Dynamics Simulation

MD simulations can provide a detailed picture of the adsorption process, revealing information that is often difficult to obtain through experimental methods alone.[6][7]

Simulation Workflow

The overall workflow for the MD simulation study is depicted below.

Caption: Workflow for the molecular dynamics simulation study.

Detailed Simulation Protocol

A detailed protocol for the MD simulation is presented in Table 1. This protocol is based on common practices for simulating small molecule adsorption on solid surfaces.

Table 1: Molecular Dynamics Simulation Parameters

| Parameter | Value/Description |

| Force Field | GROMOS54a7 for this compound and water; Interfacial force field for silica |

| Water Model | SPC/E |

| System Size | A 10x10x10 nm³ simulation box |

| Adsorbent | Amorphous silica slab (5 nm thick) |

| Adsorbate | 10 molecules of this compound |

| Solvent | ~30,000 water molecules |

| Temperature | 298 K |

| Pressure | 1 bar |

| Ensemble | NPT (isothermal-isobaric) |

| Thermostat | V-rescale |

| Barostat | Parrinello-Rahman |

| Time Step | 2 fs |

| Simulation Time | 200 ns |

Hypothetical Simulation Results

The MD simulations are expected to yield quantitative data on the adsorption process. Table 2 summarizes hypothetical results that could be obtained from such a study.

Table 2: Hypothetical Quantitative Results from MD Simulation

| Metric | Value | Interpretation |

| Adsorption Energy per Molecule | -150 ± 15 kJ/mol | Strong physisorption on the silica surface |

| Average Distance from Surface | 0.35 ± 0.05 nm | Close association of the molecule with the surface |

| Orientation of Alkyl Chain | Tilted at ~30° relative to the surface normal | Indicates hydrophobic interactions driving partial ordering |

| Hydrogen Bonds with Surface | 4 ± 1 per molecule | Significant contribution from the phosphate and hydroxyl groups |

Experimental Validation

To validate the findings from the MD simulations, a series of complementary experiments should be performed.

Experimental Workflow

The workflow for the experimental validation is outlined below.

Caption: Workflow for the experimental validation of adsorption.

Detailed Experimental Protocols

The following protocols describe the key experiments for validating the computational predictions. These are based on general procedures for studying the adsorption of small molecules from solution.[8][9][10]

3.2.1. Batch Adsorption Studies

-

Preparation of Adsorbent: Suspend a known mass of amorphous silica nanoparticles (e.g., 100 mg) in a fixed volume of buffer solution (e.g., 50 mL of phosphate-buffered saline, pH 7.4).

-

Preparation of Adsorbate Solutions: Prepare a series of solutions of this compound in the same buffer at different concentrations (e.g., 10, 25, 50, 100, 200 mg/L).

-

Adsorption Experiment: Add the silica suspension to each adsorbate solution. The mixtures are then agitated at a constant temperature (e.g., 298 K) for a predetermined equilibrium time (e.g., 24 hours).

-

Analysis: After equilibration, the suspension is centrifuged, and the supernatant is collected. The concentration of this compound remaining in the supernatant is determined using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Adsorption Capacity: The amount of adsorbed this compound per unit mass of silica (q_e, in mg/g) is calculated using the mass balance equation.[11]

3.2.2. Adsorption Isotherm Modeling

The equilibrium data from the batch adsorption studies can be fitted to various isotherm models to describe the adsorption behavior. The Langmuir and Freundlich models are commonly used.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.

-

Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface.

Hypothetical Experimental Results

The experimental studies would provide quantitative data to compare with the MD simulation results. Table 3 presents hypothetical data from batch adsorption experiments.

Table 3: Hypothetical Batch Adsorption Data for this compound on Silica

| Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Adsorption Capacity (mg/g) |

| 10 | 2.5 | 3.75 |

| 25 | 7.8 | 8.60 |

| 50 | 18.2 | 15.9 |

| 100 | 45.1 | 27.45 |

| 200 | 110.5 | 44.75 |

Fitting this data to isotherm models would yield the parameters summarized in Table 4.

Table 4: Hypothetical Adsorption Isotherm Parameters

| Isotherm Model | Parameter | Value | Interpretation |

| Langmuir | q_max (mg/g) | 55.2 | Maximum monolayer adsorption capacity |

| K_L (L/mg) | 0.035 | Langmuir constant related to the affinity of binding sites | |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 8.9 | Freundlich constant indicative of adsorption capacity |

| n | 2.1 | Adsorption intensity |

Correlation of Simulation and Experiment

A key aspect of this integrated approach is the correlation between computational and experimental findings.

Caption: Synergistic relationship between simulation and experiment.

The strong adsorption energy predicted by the MD simulations would be consistent with the favorable adsorption observed in the batch experiments and the high Langmuir affinity constant. The predicted orientation of this compound on the silica surface, with the hydrophilic groups interacting with the surface and the hydrophobic tail extending away, would explain the mechanism driving the adsorption process.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, framework for investigating the adsorption of this compound on a silica surface using a combination of molecular dynamics simulations and experimental techniques. Such an integrated approach provides a powerful strategy for understanding complex interfacial phenomena at a molecular level, which is crucial for the rational design of new materials and formulations in the pharmaceutical and chemical industries. The detailed protocols and expected outcomes presented herein serve as a roadmap for researchers embarking on similar studies.

References

- 1. Phosphoric acid, isotridecyl ester, compd. with 2,2'-iminobis[ethanol] CAS#: 85409-75-2 [amp.chemicalbook.com]

- 2. 85409-75-2_CAS号:85409-75-2_2-(2-hydroxyethylamino)ethanol,11-methyldodecyl dihydrogen phosphate - 化源网 [chemsrc.com]

- 3. This compound | 85409-75-2 | Benchchem [benchchem.com]

- 4. 85409-75-2 CAS|Phosphoric acid, isotridecyl ester, compd. with 2,2'-iminobis[ethanol]|生产厂家|价格信息 [m.chemicalbook.com]

- 5. economy.gov.sk [economy.gov.sk]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Adsorption in Action: Molecular Dynamics as a Tool to Study Adsorption at the Surface of Fine Plastic Particles in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adsorption Experiments [bio-protocol.org]

- 9. 4.6. Adsorption Experiments [bio-protocol.org]

- 10. 2.2. Adsorption Studies [bio-protocol.org]

- 11. peer.asee.org [peer.asee.org]

Health and Safety of Isotridecyl Phosphate Compounds: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for isotridecyl phosphate compounds. It is intended for informational purposes for a technical audience and should not be used for clinical or regulatory decision-making without consulting primary sources and expert toxicological advice.

Executive Summary

Isotridecyl phosphate, a branched-chain alkyl phosphate ester, finds application in various industrial and consumer products, primarily as a surfactant, emulsifier, and lubricant.[1] While a complete toxicological and ecotoxicological dataset for isotridecyl phosphate (CAS No. 52933-07-0) is not publicly available, existing information from safety data sheets and aggregated notifications to the European Chemicals Agency (ECHA) indicates potential hazards.[1][2] This guide synthesizes the available data for isotridecyl phosphate and employs a read-across approach, leveraging data from structurally similar substances to provide a comprehensive assessment of its health and safety profile. All experimental methodologies described are based on internationally recognized OECD guidelines.

Chemical Identity and Physicochemical Properties

Isotridecyl phosphate is a complex mixture of branched C13-alkyl phosphates.[3] It is typically a liquid at room temperature.[1] Due to its structure, it is expected to have low water solubility and a potential for adsorption to soil and sediment.

Human Health Hazard Assessment

The primary hazards associated with isotridecyl phosphate, as indicated by GHS classifications, are skin irritation, serious eye damage, and aquatic toxicity.[1][2] A detailed toxicological profile is constructed below using available data and read-across from similar phosphate esters and branched-chain alcohols.

Acute Toxicity

No specific acute oral, dermal, or inhalation toxicity data (e.g., LD50 or LC50 values) are available for isotridecyl phosphate. In the absence of specific data, a qualitative assessment suggests low acute toxicity via the oral and dermal routes based on data from similar long-chain alkyl phosphates.

Irritation and Corrosivity

Skin Irritation: Isotridecyl phosphate is classified as causing skin irritation (H315).[1][2] This is consistent with findings for other phosphate esters and long-chain alcohols which can have a defatting effect on the skin, leading to irritation upon prolonged or repeated contact.

Eye Irritation: The compound is classified as causing serious eye damage (H318).[1][2] This indicates a potential for significant and potentially irreversible damage to the eye upon contact.

Sensitization

There is no specific data available to assess the skin or respiratory sensitization potential of isotridecyl phosphate.

Repeated Dose Toxicity

Specific repeated dose toxicity studies for isotridecyl phosphate are not available. A read-across approach using data from other branched-chain alcohols suggests that the liver and kidneys could be potential target organs in the event of systemic exposure. For a structurally related C13-rich iso-alcohol, a No-Observed-Adverse-Effect Level (NOAEL) of 12 mg/kg body weight/day was established in a 90-day oral toxicity study in rats, based on effects on liver weight.[4]

Genotoxicity

No in vitro or in vivo genotoxicity data for isotridecyl phosphate were identified. Data on a read-across substance, isotridecyl acetate, showed no evidence of genotoxic potential in a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.[5]

Carcinogenicity

There are no data available on the carcinogenic potential of isotridecyl phosphate.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been identified for isotridecyl phosphate. For read-across, a developmental toxicity study on a similar branched-chain alcohol did not show teratogenic effects.[4]

Environmental Hazard Assessment

Isotridecyl phosphate is classified as toxic to aquatic life with long-lasting effects (H411), indicating a significant environmental hazard.[1]

Ecotoxicity

Aquatic Toxicity: While specific LC50/EC50 values for fish, daphnia, and algae for isotridecyl phosphate are not readily available, the H411 classification suggests that the substance is toxic to aquatic organisms. A safety data sheet for a product containing ethoxylated, phosphated isotridecyl alcohol classifies it as very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411).[2] For similar branched alcohol ethoxylates, invertebrates have been shown to be somewhat more sensitive than fish and algae.[6]

Environmental Fate

Biodegradation: Information on the biodegradability of isotridecyl phosphate is limited. However, branched-chain alcohol ethoxylates, which are structurally related, are reported to be readily biodegradable.[6][7]

Bioaccumulation: Given its structure, isotridecyl phosphate has a low potential for bioaccumulation.[6]

Data Summary Tables

Table 1: GHS Hazard Classification for Isotridecyl Phosphate [1][2]

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects |

Table 2: Read-Across Toxicological Data for Structurally Similar Substances

| Endpoint | Substance | Species | Route | Value | Reference |

| Repeated Dose Toxicity (90-day) | C13-rich iso-alcohols | Rat | Oral | NOAEL: 12 mg/kg bw/day | [4] |

| Genotoxicity (Ames Test) | Isotridecyl acetate | S. typhimurium | In vitro | Negative | [5] |

| Genotoxicity (Micronucleus Test) | Isotridecyl acetate | Human lymphocytes | In vitro | Negative | [5] |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are outlined below, based on the relevant OECD Test Guidelines.

Acute Dermal Irritation/Corrosion (based on OECD 404)

The potential of a substance to cause skin irritation or corrosion is assessed by applying it to the skin of a single animal. The substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch held in place with non-irritating tape for a 4-hour exposure period. After exposure, the residual test substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (based on OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the ocular lesions is scored using a standardized system.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period. The test substance is administered orally to several groups of rodents (usually rats) at different dose levels, one dose level per group, for 90 days. During the study, animals are observed for signs of toxicity. Body weight and food/water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. All animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)